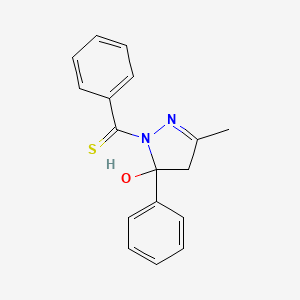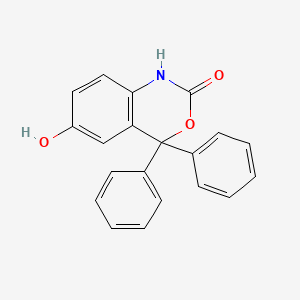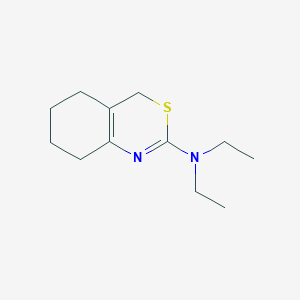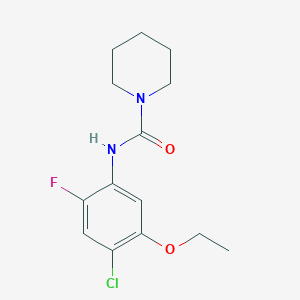
N-(4-Chloro-5-ethoxy-2-fluorophenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chloro-5-ethoxy-2-fluorophenyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a piperidine ring attached to a carboxamide group, with additional substituents including a chloro, ethoxy, and fluoro group on the phenyl ring. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-5-ethoxy-2-fluorophenyl)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the piperidine ring with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Substitution Reactions: The chloro, ethoxy, and fluoro groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions. These reactions typically require the use of reagents such as chlorinating agents, ethylating agents, and fluorinating agents, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-5-ethoxy-2-fluorophenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chloro, ethoxy, or fluoro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
N-(4-Chloro-5-ethoxy-2-fluorophenyl)piperidine-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-Chloro-5-ethoxy-2-fluorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
N-(4-Chloro-5-ethoxy-2-fluorophenyl)piperidine-1-carboxamide can be compared with other similar compounds, such as:
N-(4-Chloro-2-fluorophenyl)piperidine-1-carboxamide: Lacks the ethoxy group, which may result in different chemical and biological properties.
N-(4-Ethoxy-2-fluorophenyl)piperidine-1-carboxamide: Lacks the chloro group, leading to variations in reactivity and interactions.
N-(4-Chloro-5-ethoxyphenyl)piperidine-1-carboxamide: Lacks the fluoro group, which can affect its chemical stability and biological activity.
The unique combination of substituents in this compound imparts specific properties that distinguish it from these similar compounds, making it a valuable compound for various research applications.
Properties
CAS No. |
89915-68-4 |
|---|---|
Molecular Formula |
C14H18ClFN2O2 |
Molecular Weight |
300.75 g/mol |
IUPAC Name |
N-(4-chloro-5-ethoxy-2-fluorophenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C14H18ClFN2O2/c1-2-20-13-9-12(11(16)8-10(13)15)17-14(19)18-6-4-3-5-7-18/h8-9H,2-7H2,1H3,(H,17,19) |
InChI Key |
WQYOKVJZOCTIBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)NC(=O)N2CCCCC2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[3-(trimethoxysilyl)propyl] oxirane-2,3-dicarboxylate](/img/structure/B14376441.png)
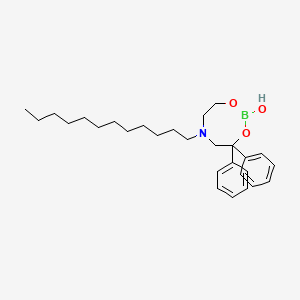
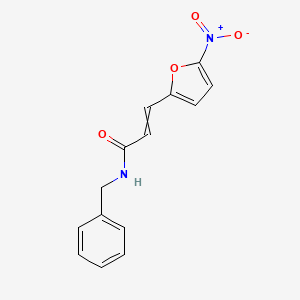
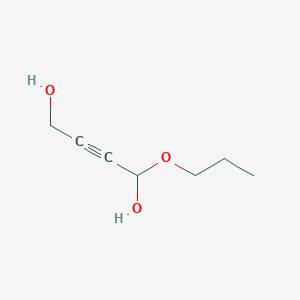

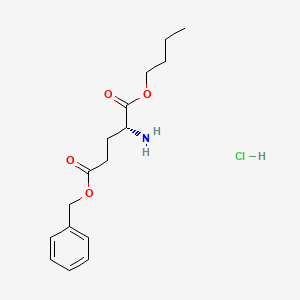
![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-imine](/img/structure/B14376473.png)
![[2-(Methoxymethoxy)hexan-2-yl]benzene](/img/structure/B14376482.png)

